

Spectroscopic and Signaling Profile of 4-Methyl Erlotinib: A Technical Overview

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Compound of Interest		
Compound Name:	4-Methyl erlotinib	
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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methyl erlotinib**, a methylated derivative of the well-established epidermal growth factor receptor (EGFR) inhibitor, erlotinib. While **4-Methyl erlotinib** is utilized as an internal standard in pharmacokinetic studies, detailed public-domain spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and specific experimental protocols for its characterization are not extensively available. This guide addresses this gap by presenting a synthesized compilation of expected spectroscopic characteristics based on the extensive data available for the parent compound, erlotinib. Furthermore, it outlines detailed experimental methodologies for spectroscopic analysis and illustrates the pertinent EGFR signaling pathway and a general experimental workflow for the characterization of such small molecule inhibitors.

Introduction

4-Methyl erlotinib (N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine) is an analog of erlotinib, a potent EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and other malignancies.[1] With a molecular formula of C23H25N3O4 and a molecular weight of 407.5 g/mol, **4-Methyl erlotinib** serves as a critical internal standard for the accurate quantification of erlotinib and its metabolites in biological matrices.[2]



Understanding its spectroscopic signature is paramount for its synthesis, identification, and application in preclinical and clinical research.

Spectroscopic Data

While specific experimental spectra for **4-Methyl erlotinib** are not readily available in the surveyed literature, the following tables summarize the key spectroscopic features anticipated for the molecule, extrapolated from the well-documented data of erlotinib.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The expected ¹H and ¹³C NMR chemical shifts for **4-Methyl erlotinib** in a solvent like DMSO-d6 are presented below. These predictions are based on the known spectra of erlotinib and the expected electronic effects of the additional methyl group on the phenyl ring. [3][4]

Table 1: Predicted ¹H and ¹³C NMR Data for **4-Methyl Erlotinib**



Assignment	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
Quinazoline-H	~8.5	~157
Quinazoline-H	~7.9	~154
Phenyl-H	~7.8	~153
Phenyl-H	~7.4	~148
Phenyl-H	~7.2	~147
Quinazoline-H	~7.2	~140
-OCH2CH2O-	~4.3	~129
-OCH2CH2O-	~3.8	~123-127
Ethynyl-H	~4.2	~109
Phenyl-CH3	~2.4	~108
-OCH3	~3.4	~104
Ethynyl-C	-	~84
Ethynyl-C	-	~81
-OCH2CH2O-	-	~71
-OCH2CH2O-	-	~69
-OCH3	-	~59
Phenyl-CH3	-	~17

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for erlotinib are well-defined, and similar peaks are expected for **4-Methyl erlotinib**.[5][6]

Table 2: Predicted IR Absorption Data for 4-Methyl Erlotinib



Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
N-H	Stretching	~3300 - 3400
C≡C-H	Stretching	~3300
C-H (aromatic)	Stretching	~3000 - 3100
C-H (aliphatic)	Stretching	~2850 - 3000
C≡C	Stretching	~2100 - 2200
C=N	Stretching	~1620 - 1640
C=C (aromatic)	Stretching	~1450 - 1600
N-H	Bending	~1600
C-O (ether)	Stretching	~1050 - 1150

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For **4-Methyl erlotinib**, the expected molecular ion peak and major fragmentation patterns can be inferred from the analysis of erlotinib.[7]

Table 3: Predicted Mass Spectrometry Data for 4-Methyl Erlotinib

Ion	m/z (calculated)	Description
[M+H]+	408.1918	Protonated molecular ion
[M+Na]+	430.1737	Sodium adduct
Major Fragments	Varies	Cleavage of the ether side chains and fragmentation of the quinazoline ring.

Experimental Protocols



The following are generalized experimental protocols for obtaining the spectroscopic data described above. These are based on standard methodologies used for the characterization of erlotinib and its derivatives.[3][8][9]

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 4-Methyl erlotinib in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
- Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.
- ¹H NMR Acquisition:
 - Number of scans: 16-64
 - Relaxation delay: 1-2 seconds
 - Pulse width: 90°
 - Spectral width: -2 to 12 ppm
- 13C NMR Acquisition:
 - Number of scans: 1024-4096
 - Relaxation delay: 2-5 seconds
 - Pulse program: Proton-decoupled
 - Spectral width: 0 to 200 ppm

IR Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% (w/w) of 4-Methyl erlotinib or use an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer or Thermo Fisher Scientific).



Data Acquisition:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

Mass Spectrometry

- Sample Preparation: Prepare a 1-10 µg/mL solution of 4-Methyl erlotinib in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) coupled with an electrospray ionization (ESI) source.
- Data Acquisition:

Ionization mode: Positive ESI

Mass range: 100-1000 m/z

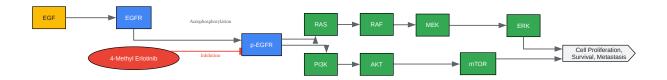
Capillary voltage: 3-4 kV

Fragmentor voltage: Optimized for desired fragmentation

Signaling Pathway and Experimental Workflow EGFR Signaling Pathway

Erlotinib, and by extension **4-Methyl erlotinib**, targets the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR blocks downstream signaling cascades that are crucial for cell proliferation, survival, and metastasis.



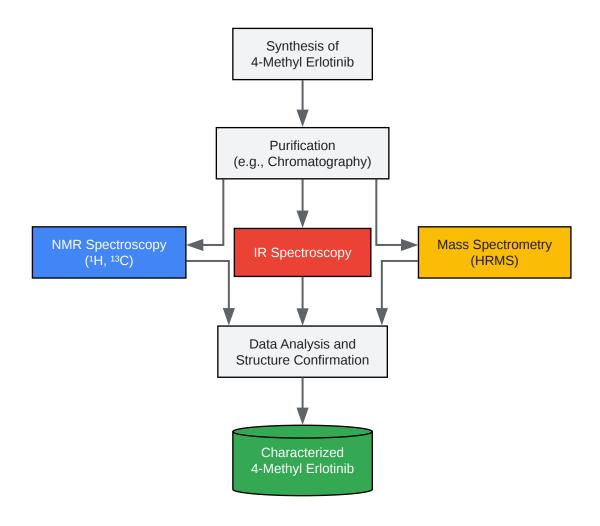


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EGFR signaling pathway inhibited by 4-Methyl Erlotinib.

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a small molecule inhibitor like **4-Methyl erlotinib**.





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Workflow for synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of **4-Methyl erlotinib**, contextualized through the extensive data available for its parent compound, erlotinib. The provided experimental protocols and workflow diagrams offer a practical framework for researchers engaged in the synthesis, characterization, and application of this and similar small molecule kinase inhibitors. While direct spectroscopic data for **4-Methyl erlotinib** remains to be published, the information compiled herein serves as a valuable resource for the scientific community, facilitating further research and development in the field of targeted cancer therapy.

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